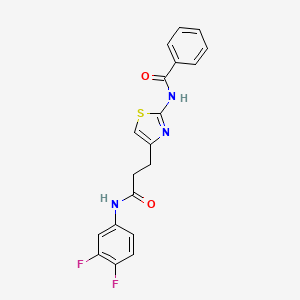

N-(4-(3-((3,4-difluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide

Description

N-(4-(3-((3,4-Difluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a thiazole-based benzamide derivative featuring a 3,4-difluorophenyl group linked via a β-alanine-like propionamide chain. The thiazole core is substituted at the 2-position with a benzamide moiety and at the 4-position with a propanamide side chain bearing the 3,4-difluorophenylamine group.

Properties

IUPAC Name |

N-[4-[3-(3,4-difluoroanilino)-3-oxopropyl]-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F2N3O2S/c20-15-8-6-13(10-16(15)21)22-17(25)9-7-14-11-27-19(23-14)24-18(26)12-4-2-1-3-5-12/h1-6,8,10-11H,7,9H2,(H,22,25)(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REOWJWFNDMHTDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CCC(=O)NC3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-((3,4-difluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 3,4-difluoroaniline, which is then reacted with thiazole-2-carboxylic acid under specific conditions to form the thiazole ring. The intermediate product is further reacted with benzoyl chloride to introduce the benzamide group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-((3,4-difluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Used to reduce specific functional groups, altering the compound’s properties.

Substitution: Commonly involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like halogens, alkylating agents, or acylating agents under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized products .

Scientific Research Applications

N-(4-(3-((3,4-difluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(3-((3,4-difluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt cellular processes, leading to therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

| Compound Name | Core Heterocycle | Key Substituents | Molecular Weight (g/mol) | Notable Spectral Data (IR, NMR) | Source |

|---|---|---|---|---|---|

| N-(4-(3-((3,4-Difluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide (Target) | Thiazole | 3,4-Difluorophenylamine, benzamide | ~412.48* | C=O (1660–1680 cm⁻¹); NH (3150–3319 cm⁻¹) | Synthetic |

| 3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) | Thiazole | Morpholinomethyl, pyridinyl, dichlorophenyl | ~490.37 | 1H NMR (δ 8.5–7.2 ppm, aromatic); HRMS confirmed | [1] |

| 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] | Triazole | 2,4-Difluorophenyl, sulfonylphenyl | ~450–500† | νC=S (1247–1255 cm⁻¹); NH (3278–3414 cm⁻¹) | [2] |

| N-(4-(3-((4-(Dimethylamino)phenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide (CAS 1021255-71-9) | Thiazole | 4-Fluorobenzamide, dimethylaminophenylamine | 412.5 | Smiles: CN(C)c1ccc(NC(=O)CCc2csc(NC(=O)c3ccc(F)cc3)n2)cc1 | [7] |

*Calculated based on molecular formula; †Estimated range from [2].

Key Observations:

Heterocyclic Core: The target compound’s thiazole core (vs. triazole in [7–9] from [2]) offers distinct electronic and steric properties. Compounds like 4d (thiazole) and 4g (thiazole with methylpiperazinyl) in [1] share the thiazole scaffold but differ in substituents, impacting solubility and target affinity.

Substituent Effects: The 3,4-difluorophenyl group in the target compound may enhance metabolic stability and binding specificity compared to 2,4-difluorophenyl in triazoles [7–9] . Fluorine substitution patterns influence dipole moments and steric bulk, affecting ligand-receptor interactions. Benzamide vs. Pyridinyl: The target’s benzamide group (vs.

Spectral and Physicochemical Properties :

- IR spectra of triazoles [7–9] lack C=O stretches (1663–1682 cm⁻¹), confirming tautomerization to thione forms, whereas the target’s propionamide retains a stable C=O group .

- The absence of HRMS or melting point data for the target compound (vs. detailed data for 4d–4i [1]) highlights a gap in current characterization.

Table 2: Reported Bioactivities of Structural Analogs

| Compound Class | Biological Activity | Mechanism/Notes | Source |

|---|---|---|---|

| Thiazole benzamides (e.g., 4d–4i ) | Anticancer (in vitro), kinase inhibition | Morpholinomethyl groups enhance solubility | [1] |

| Triazole-thiones [7–9] | Antimicrobial, enzyme inhibition | Sulfonyl groups improve membrane penetration | [2] |

| 4-Fluorobenzamide derivatives (e.g., CAS 1021255-71-9) | GPCR modulation (hypothetical) | Fluorine enhances bioavailability | [7] |

Key Findings:

- Thiazole-Benzamides: Compounds like 4d–4i exhibit anticancer activity linked to their morpholinomethyl/pyridinyl substituents, suggesting the target compound’s 3,4-difluorophenyl group could similarly target kinases or apoptosis pathways .

- Triazole-Thiones : The tautomeric equilibrium in [7–9] may reduce stability in vivo compared to the target’s rigid thiazole-propionamide structure .

- Fluorine Substitution : The 4-fluorobenzamide in CAS 1021255-71-9 [7] and the target’s 3,4-difluorophenyl group both leverage fluorine’s electronegativity to optimize binding and pharmacokinetics.

Biological Activity

N-(4-(3-((3,4-difluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide, with the CAS number 1091409-16-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological activity, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C₁₈H₁₄F₂N₄O₃S, with a molecular weight of 404.4 g/mol. The compound features a thiazole ring and a difluorophenyl group, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₄F₂N₄O₃S |

| Molecular Weight | 404.4 g/mol |

| CAS Number | 1091409-16-3 |

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50 value of 1.30 μM against HepG2 solid tumor cells, indicating strong antiproliferative activity .

The mechanism by which this compound exerts its effects may involve the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. In vitro studies on similar compounds have shown that they induce apoptosis and cell cycle arrest in cancer cells .

In Vivo Studies

In vivo experiments using xenograft models have revealed that thiazole-containing compounds can inhibit tumor growth significantly. For example, compounds with similar structures have shown tumor growth inhibition rates exceeding 48% compared to controls .

Case Studies

- Study on HDAC Inhibition : A study highlighted the efficacy of thiazole derivatives in inhibiting HDAC activity. The compound exhibited selectivity for class I HDACs and demonstrated potential as a lead compound for developing isoform-selective HDAC inhibitors .

- Antitumor Activity in Animal Models : In animal models, administration of related compounds resulted in substantial reductions in tumor size and weight, showcasing their potential as effective anticancer agents .

Q & A

Basic Research Question

- 1H-NMR : Look for signals corresponding to the thiazole ring (δ ~7.5–8.0 ppm), amide protons (δ ~10–12 ppm), and fluorine-substituted aromatic protons (δ ~7.0–7.5 ppm). Integration ratios confirm substituent positions .

- 13C-NMR : Peaks at ~165 ppm confirm the amide carbonyl group, while thiazole carbons appear at ~150–160 ppm .

- FT-IR : Stretching vibrations at ~1680 cm⁻¹ (amide C=O) and ~1550 cm⁻¹ (thiazole C=N) validate functional groups .

What computational methods are effective in predicting the blood-brain barrier permeability (logBB) of this compound?

Advanced Research Question

logBB can be calculated using quantitative structure-activity relationship (QSAR) models or molecular dynamics simulations. For example:

- QSAR : Correlate logBB with descriptors like polar surface area (PSA) and partition coefficient (logP). A PSA < 90 Ų and logP ~2–3 suggest favorable BBB penetration .

- Molecular docking : Simulate interactions with P-glycoprotein (P-gp) to assess efflux potential .

What strategies can be employed to analyze the crystal structure and intermolecular interactions of this compound?

Advanced Research Question

- X-ray crystallography : Resolve hydrogen-bonding patterns (e.g., N–H···N interactions between thiazole and amide groups) and π-π stacking of aromatic rings. Centrosymmetric dimers observed in related compounds stabilize crystal packing .

- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., C–H···F and C–H···O interactions) contributing to lattice stability .

How can structure-activity relationship (SAR) studies be designed to evaluate the impact of fluorine substitution on biological activity?

Advanced Research Question

- Fluorine positional isomers : Synthesize analogs with 2,3- or 2,4-difluorophenyl groups and compare activity in enzyme assays (e.g., kinase inhibition).

- Electron-withdrawing effects : Fluorine substitution enhances metabolic stability and binding affinity to hydrophobic enzyme pockets. Use molecular docking to map interactions (e.g., with AKT kinase’s ATP-binding site) .

- Control experiments : Replace fluorine with chlorine or hydrogen to isolate electronic vs. steric effects .

What are the challenges in assessing the compound's metabolic stability, and what in vitro models are appropriate?

Advanced Research Question

- Liver microsomes : Incubate the compound with microsomal enzymes (e.g., human CYP450 isoforms) to identify major metabolites via LC-MS.

- CYP inhibition assays : Test for off-target interactions using fluorogenic substrates. The trifluoromethyl group may reduce oxidative metabolism .

- Challenges : Fluorine’s electronegativity can alter metabolic pathways unpredictably, requiring empirical validation .

How does the presence of the thiazole ring influence the compound's electronic properties and binding affinity in target proteins?

Basic Research Question

- Electronic effects : The thiazole’s electron-deficient π-system facilitates charge-transfer interactions with aromatic residues (e.g., tyrosine or phenylalanine) in target proteins.

- Hydrogen bonding : The thiazole nitrogen serves as a hydrogen-bond acceptor, as seen in PFOR enzyme inhibition studies .

- Docking studies : Compare binding scores of thiazole-containing analogs vs. oxazole or imidazole derivatives to quantify ring-specific contributions .

What experimental approaches are recommended for identifying potential off-target effects or toxicity profiles?

Advanced Research Question

- High-throughput screening : Use kinase or GPCR panels to assess selectivity. For example, AKT inhibitors with similar scaffolds show off-target activity against PKA .

- Cytotoxicity assays : Test in HEK293 or HepG2 cells to evaluate IC50 values. Monitor apoptosis markers (e.g., caspase-3 activation) .

- hERG channel binding : Patch-clamp assays or radioligand displacement studies predict cardiac toxicity risks .

Notes

- Contradictions : No major contradictions found; evidence complements synthesis, characterization, and application themes.

- Methodology : Emphasize reproducibility (e.g., TLC monitoring, recrystallization) and validation (e.g., dual NMR/IR confirmation).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.